4-[(Allylamino)sulfonyl]benzoic acid
Description
4-[(Allylamino)sulfonyl]benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted at the para position with a sulfonyl group linked to an allylamine moiety. Its molecular formula is C₁₀H₁₁NO₄S, with a calculated molecular weight of 241.27 g/mol (based on compositional analysis). The compound is a solid at room temperature, with a predicted melting point of 165.03°C, boiling point of 424.1°C (at 760 mmHg), and density of 1.3 g/cm³ . Sulfonamides are renowned for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-(prop-2-enylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCFJTWULJOLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790271-03-3 | |
| Record name | 4-[(prop-2-en-1-yl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(allylamino)sulfonyl]benzoic acid typically involves the reaction of 4-sulfamoylbenzoic acid with allylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[(Allylamino)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols; solvents like ethanol or methanol.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
4-[(Allylamino)sulfonyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[(allylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-[(Allylamino)sulfonyl]benzoic acid with six structurally related sulfonamide benzoic acid derivatives:
Pharmacokinetic Considerations
- Lipophilicity: Longer alkyl chains (e.g., octyl in 4-(octylsulfonylamino)benzoic acid) increase lipophilicity, enhancing tissue penetration but risking slower renal clearance .
- This contrasts with 4-[(ethylamino)sulfonyl]benzoic acid, which undergoes simpler hepatic processing .
Key Research Findings
- Antitubercular Potential: Sulfonamides like 4-methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide () highlight the importance of electron-donating groups (e.g., methoxy) in enhancing antimycobacterial activity, suggesting that modifying the allylamino group in the target compound could optimize efficacy .
- Toxicity Profiles: Derivatives with bulky aromatic substituents (e.g., 4-{[(4-methylphenyl)amino]sulfonyl}benzoic acid) may exhibit higher cytotoxicity due to non-specific protein binding, whereas smaller alkyl chains reduce this risk .
Biological Activity
4-[(Allylamino)sulfonyl]benzoic acid is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C₁₀H₁₁N₁O₄S
- Molecular Weight : 241.27 g/mol
- Functional Groups : Sulfonamide and carboxylic acid groups, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or activator , influencing various biochemical pathways. Notably, it has shown potential in:
- Inhibition of Enzymes : The compound can inhibit certain enzymes involved in disease pathways, potentially leading to therapeutic effects.
- Modulation of Protein Interactions : It has been employed in proteomics research to study protein interactions and functions, enhancing our understanding of cellular processes .
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Effects :
- Proteostasis Modulation :
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(Allylamino)sulfonyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of benzoic acid derivatives. A common approach involves refluxing allylamine with 4-sulfobenzoic acid chloride in a 50% ethanol-water solvent system under controlled pH (6–7). Optimization parameters include:
- Temperature : 60–80°C (prevents side reactions like hydrolysis of sulfonyl chloride).
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol-water .
- Catalyst : Triethylamine (1.2 equiv.) improves yield by neutralizing HCl byproducts.
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes ~85% |
| Solvent | Ethanol-water | Balances solubility & cost |
| Reaction Time | 4–6 hours | Avoids degradation |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ~8.2 min (≥98% purity threshold) .
- NMR : Key signals include δ 7.8–8.1 ppm (aromatic protons), δ 3.2 ppm (allylamino –CH₂–), and δ 5.1–5.3 ppm (allyl doublet) .
- X-ray Crystallography : Co-crystallization with dapsone (4,4′-diaminodiphenylsulfone) in ethanol-water yields monoclinic crystals for confirming sulfonamide bonding geometry .
Advanced Research Questions
Q. What experimental design strategies are effective for optimizing synthetic yield while minimizing resource consumption?
- Methodological Answer : Apply factorial design to evaluate interactions between variables:
- Factors : Temperature (60–80°C), solvent ratio (ethanol:water = 1:1 to 3:1), catalyst loading (1.0–1.5 equiv.).
- Response Surface Methodology (RSM) : Identifies non-linear relationships; e.g., higher ethanol ratios reduce solubility but improve thermal stability .
- Example Design Table :
| Run | Temp (°C) | Solvent Ratio | Catalyst (equiv.) | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 1:1 | 1.0 | 72 |
| 2 | 80 | 3:1 | 1.5 | 88 |
Q. How can researchers investigate the compound’s potential enzyme inhibition mechanisms?
- Methodological Answer :
Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) to target enzymes like carbonic anhydrase .
Molecular Docking : Employ software (AutoDock Vina) to model interactions between the sulfonamide group and enzyme active sites (e.g., Zn²⁺ coordination in metalloenzymes) .
Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
Q. How should conflicting stability data under varying storage conditions be resolved?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC.
- DSC Analysis : Identifies phase transitions (e.g., melting point shifts) caused by moisture uptake .
- Recommended Storage : 2–8°C in airtight containers with desiccants; avoid prolonged light exposure .
Q. What computational approaches predict the compound’s interactions in biological systems?
- Methodological Answer :
- QSAR Modeling : Correlates sulfonamide substituents (e.g., allyl group) with logP and bioavailability using datasets from PubChem .
- MD Simulations : GROMACS can simulate membrane permeation rates based on the compound’s hydrophilicity (clogP = 1.2) .
Key Data Contradictions & Resolutions
- Synthetic Yield vs. Purity : Higher temperatures (>80°C) may increase yield but promote hydrolysis byproducts. Resolution: Use lower temps with incremental catalyst adjustments .
- Biological Activity Variability : Inconsistent enzyme inhibition may arise from crystallinity differences. Resolution: Standardize recrystallization protocols (e.g., slow cooling in ethanol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
